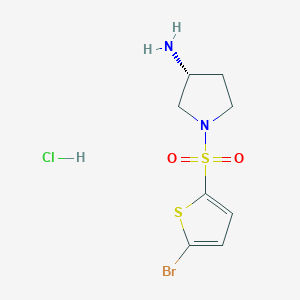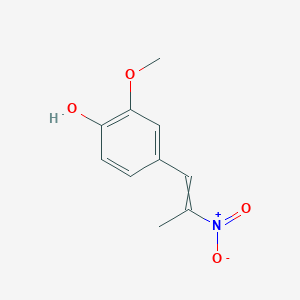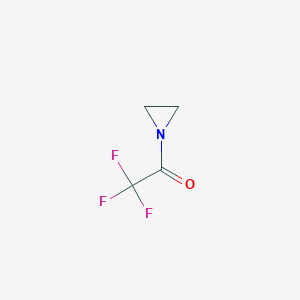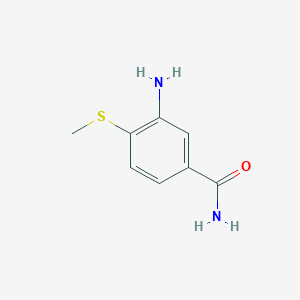![molecular formula C16H25N3O4 B13959667 Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a compound that features a pyridine ring substituted with two Boc-protected amino groups. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine typically involves the protection of amino groups on a pyridine ring. One common method is to start with 2-(aminomethyl)pyridine and introduce the Boc-protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Oxidation and Reduction: Potential oxidation of the aminomethyl group to a formyl or carboxyl group, and reduction of the pyridine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Resulting from the removal of Boc groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions used.
Applications De Recherche Scientifique
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine largely depends on its specific application. In general, the Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Boc-aminomethyl)pyridine: Lacks the additional Boc-protected amino group at the 5-position.
4-(Boc-aminomethyl)pyridine: Substitution at the 4-position instead of the 5-position.
5-(Boc-amino)pyridine: Only one Boc-protected amino group at the 5-position.
Uniqueness
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is unique due to the presence of two Boc-protected amino groups at distinct positions on the pyridine ring. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H25N3O4 |
|---|---|
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)12(17)11-8-7-10(9-18-11)19-14(21)23-16(4,5)6/h7-9,12H,17H2,1-6H3,(H,19,21) |
Clé InChI |
OBRKWOZDXSUDGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=NC=C(C=C1)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
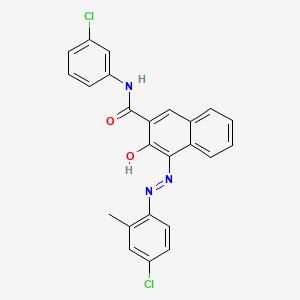
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
